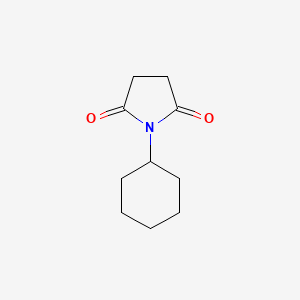

N-(Cyclohexyl)succinimide

Description

The exact mass of the compound N-(Cyclohexyl)succinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Cyclohexyl)succinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclohexyl)succinimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHULURRVRLTSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212232 | |

| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-71-9 | |

| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6301-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYLSUCCINIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(Cyclohexyl)succinimide" synthesis from succinic anhydride and cyclohexylamine

Executive Summary

This technical guide details the synthesis of N-(cyclohexyl)succinimide (CAS: 6301-71-9), a critical heterocyclic intermediate used in the development of anticonvulsant pharmacophores and polymer stabilizers.

The synthesis relies on the condensation of succinic anhydride with cyclohexylamine . While the reaction is thermodynamically favorable, the kinetic trap of the intermediate N-cyclohexylsuccinamic acid often leads to incomplete cyclization in amateur hands. This guide presents two validated protocols:

-

Method A (Classical): Acetic acid-mediated thermal dehydration (High reliability).

-

Method B (Green): Microwave-assisted solvent-free synthesis (High atom economy).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-Cyclohexylpyrrolidine-2,5-dione |

| CAS Number | 6301-71-9 |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| Melting Point | 128–130 °C [1] |

| Appearance | White crystalline solid |

| Solubility | Soluble in CHCl3, DMSO, Ethanol; Insoluble in Water |

Mechanistic Pathway

The formation of the imide proceeds through a two-step mechanism. The initial nucleophilic attack by the amine is rapid, forming the ring-opened succinamic acid . The subsequent ring closure (dehydration) is the rate-determining step and requires energy input (thermal or chemical dehydration) to overcome the activation barrier and expel water.

Critical Insight: The intermediate succinamic acid is often a high-melting solid that precipitates out. If the reaction is stopped too early, this acid is isolated instead of the target imide.

Figure 1: Reaction pathway showing the critical dehydration step required to close the imide ring.

Experimental Protocols

Protocol A: Classical Thermal Dehydration (Acetic Acid)

Best for: Routine lab synthesis, high purity requirements, and scale-up.

Reagents:

-

Succinic Anhydride (1.0 eq, 10.0 g)

-

Cyclohexylamine (1.0 eq, 9.9 g / 11.5 mL)

-

Glacial Acetic Acid (Solvent, ~40 mL)

Step-by-Step Workflow:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve succinic anhydride in glacial acetic acid. Slowly add cyclohexylamine dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours . The acetic acid acts as both solvent and weak acid catalyst to promote ring closure.

-

Precipitation: Allow the reaction to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acid.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture if the melting point is below 126°C.

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

Best for: Rapid screening, green chemistry compliance, and small scales.

Reagents:

-

Succinic Anhydride (1.0 eq, 1.0 g)

-

Cyclohexylamine (1.0 eq, 0.99 g)

-

Catalyst (Optional): Montmorillonite K-10 clay or simply neat.

Step-by-Step Workflow:

-

Mixing: In a mortar, grind the succinic anhydride and cyclohexylamine together until a homogeneous paste forms. (Note: The heat of mixing may start the reaction).

-

Irradiation: Transfer the paste to a microwave-safe vial. Irradiate in a dedicated synthesis microwave (or domestic oven with proper containment) at 300W for 3–5 minutes .

-

Observation: The mixture will melt and water vapor will evolve.

-

Workup: Cool the melt. Dissolve the resulting solid in a minimal amount of hot ethanol and crystallize.

Characterization Data

To validate the synthesis, compare your product against these standard spectral markers. The absence of the N-H stretch (amide) and O-H stretch (acid) confirms the conversion of the intermediate to the imide.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (300 MHz, CDCl3) | Cyclohexyl ring protons (CH2) | |

| Succinimide ring protons (Characteristic Singlet) | ||

| N-CH (Methine proton at linkage) | ||

| IR (KBr) | 1696 cm⁻¹ | C=O Stretch (Imide Carbonyl) |

| ~2930 cm⁻¹ | C-H Stretch (Aliphatic) | |

| Absent | Broad O-H stretch (3000-3500) of acid intermediate |

Data sourced and correlated from Thieme E-Books [1] and spectral databases.

Troubleshooting & Optimization

Issue: Low Melting Point (< 120°C)

-

Cause: Contamination with N-cyclohexylsuccinamic acid (the intermediate). This occurs if the reflux time was too short or the temperature too low.

-

Solution: Re-dissolve the crude product in acetic anhydride or toluene and reflux for an additional hour to force dehydration.

Issue: Dark/Brown Product

-

Cause: Oxidation of the amine or charring during microwave heating.

-

Solution: Ensure the amine is distilled and colorless before use. For microwave methods, use short pulses (30 sec) with cooling intervals rather than continuous heating.

Issue: Sticky Oil instead of Solid

-

Cause: Solvent inclusion or supercooling.

-

Solution: Triturate the oil with cold hexanes or diethyl ether to induce crystallization. Scratch the side of the flask with a glass rod.

Safety & Handling (E-E-A-T)

-

Cyclohexylamine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Flash point is 28°C (Flammable). Mandatory: Use a fume hood and nitrile gloves.

-

Succinic Anhydride: Irritant to eyes and respiratory system. May cause sensitization.

-

Glacial Acetic Acid: Corrosive. Flammable liquid and vapor.

First Aid: In case of skin contact with cyclohexylamine, wash immediately with polyethylene glycol 400, then plenty of water.

References

-

Organic Syntheses. (1941).[1] Succinic Anhydride Preparation (General Handling). Coll. Vol. 2, p.81. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). N-(Cyclohexyl)succinimide IR Spectrum.[2][3] NIST Mass Spectrometry Data Center.[2] Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

An In-depth Technical Guide to the Solubility of N-(Cyclohexyl)succinimide in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Research and Development

N-(Cyclohexyl)succinimide, a molecule featuring a polar succinimide ring coupled with a nonpolar cyclohexyl group, presents a unique solubility profile that is of significant interest to researchers, particularly in the fields of medicinal chemistry, polymer science, and organic synthesis. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its effective application. From designing robust synthetic routes and purification strategies to formulating drug delivery systems, solubility data governs the feasibility, efficiency, and scalability of chemical processes.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of N-(Cyclohexyl)succinimide, offers insights into its expected behavior in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently and effectively work with N-(Cyclohexyl)succinimide.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall polarity of N-(Cyclohexyl)succinimide is a balance between its constituent parts:

-

The Succinimide Head: The two carbonyl groups in the succinimide ring create a polar region capable of participating in dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

-

The Cyclohexyl Tail: This bulky aliphatic ring is nonpolar and will primarily engage in weaker van der Waals forces (London dispersion forces).

This amphiphilic nature suggests that N-(Cyclohexyl)succinimide will exhibit nuanced solubility behavior. Its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar moieties.

Key Factors Influencing Solubility:

-

Polarity: Solvents with intermediate polarity are likely to be most effective at dissolving N-(Cyclohexyl)succinimide. Highly polar solvents may not sufficiently solvate the nonpolar cyclohexyl group, while highly nonpolar solvents will struggle to overcome the strong dipole-dipole interactions of the succinimide ring.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. The carbonyl oxygens of the succinimide ring can accept hydrogen bonds from protic solvents like alcohols.

-

Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate charges and solvate ions. While not directly forming ions, the polar nature of the succinimide ring means that solvents with a moderate to high dielectric constant may be more effective.[1]

Predicted Solubility Profile of N-(Cyclohexyl)succinimide

Table 1: Predicted Qualitative Solubility of N-(Cyclohexyl)succinimide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the succinimide's carbonyls, and the alkyl chain can interact with the cyclohexyl group. |

| Aprotic Polar | Acetone, Ethyl Acetate | High | These solvents have a significant dipole moment to solvate the succinimide ring and are nonpolar enough to accommodate the cyclohexyl group. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity. |

| Aromatic | Toluene | Moderate | The nonpolar nature of toluene will favorably interact with the cyclohexyl group, but it may be less effective at solvating the polar succinimide ring. |

| Nonpolar | Hexane, Cyclohexane | Low to Moderate | These solvents will effectively solvate the cyclohexyl tail, but will struggle to overcome the intermolecular forces of the polar succinimide head. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol describes a robust gravimetric method for determining the solubility of N-(Cyclohexyl)succinimide. This method is designed to be self-validating by ensuring that equilibrium is reached and by providing a clear, reproducible endpoint.

Materials and Equipment:

-

N-(Cyclohexyl)succinimide (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance (readable to 0.1 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add an excess amount of N-(Cyclohexyl)succinimide to a known volume (e.g., 5 mL) of each solvent to be tested. An excess is crucial to ensure a saturated solution is formed.

-

Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Equilibration and Phase Separation:

-

After the initial stirring period, turn off the stirrer and allow the excess solid to settle for at least 2 hours at the constant temperature. This step is critical to avoid aspirating solid particles during sampling.

-

-

Sampling and Filtration:

-

Carefully draw a known volume of the clear supernatant (e.g., 2 mL) into a syringe fitted with a 0.22 µm syringe filter. The filtration step removes any suspended microcrystals.

-

Dispense the filtered solution into a pre-weighed, labeled vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered solutions in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum oven can be used for more sensitive compounds or high-boiling point solvents.

-

Continue drying until a constant weight is achieved.

-

-

Data Analysis and Calculation:

-

Weigh the vials containing the dried solute.

-

Calculate the mass of the dissolved N-(Cyclohexyl)succinimide by subtracting the mass of the empty vial.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.

-

Workflow for Solubility Determination

Caption: Gravimetric method for determining compound solubility.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of N-(Cyclohexyl)succinimide at 25 °C (Hypothetical Data)

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Value | Value |

| Ethanol | Value | Value |

| Acetone | Value | Value |

| Dichloromethane | Value | Value |

| Ethyl Acetate | Value | Value |

| Toluene | Value | Value |

| Hexane | Value | Value |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

The results should be interpreted in the context of the theoretical principles discussed earlier. For example, a high solubility in acetone and dichloromethane would confirm the importance of a solvent's ability to solvate both the polar and nonpolar regions of the molecule.

Conclusion: Empowering Informed Scientific Decisions

A thorough understanding of the solubility of N-(Cyclohexyl)succinimide is indispensable for its successful application in research and development. This guide has provided a foundational understanding of the molecular determinants of its solubility, a predictive framework for its behavior in common organic solvents, and a detailed, robust protocol for its experimental determination. By leveraging both theoretical principles and rigorous experimental methodology, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, more efficient purification processes, and the successful development of new technologies and therapeutics.

References

-

ResearchGate. (2025). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Semantic Scholar. (2012). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(Cyclohexyl)succinimide (CAS 6301-71-9). [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

-

ChemBK. (n.d.). Succinimide. [Link]

Sources

"N-(Cyclohexyl)succinimide" mechanism of action in coupling reactions

Topic: Deconstructing Succinimide-Based Coupling: The Mechanism of N-Hydroxysuccinimide (NHS) and Carbodiimides Content Type: Technical Whitepaper & Protocol Guide Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists

Executive Summary: The "Ghost Reagent" Clarification

In high-precision organic synthesis and bioconjugation, nomenclature precision is critical. The term "N-(Cyclohexyl)succinimide" frequently appears in literature searches and procurement requests, often representing a conflation of two distinct, cooperative functional agents:

-

N-Hydroxysuccinimide (NHS): The nucleophilic additive that forms the stable active ester.

-

N,N'-Dicyclohexylcarbodiimide (DCC): The dehydrating agent that drives the reaction, possessing the cyclohexyl moieties.

Technical Reality: Chemically, N-cyclohexylsuccinimide (CAS 16256-43-8) is a stable, saturated imide lacking the leaving group characteristics required for coupling. It is often a byproduct or an inert reference compound.

This guide addresses the mechanism of action for the NHS/DCC system , the industry-standard interpretation of this request, detailing how these reagents couple carboxylates to amines to form amide bonds.

Mechanistic Principles: The NHS-Carbodiimide Cycle

The coupling reaction is a multi-step sequence designed to convert a thermodynamically stable carboxylic acid into a highly reactive, yet selective, electrophile (the NHS-ester).

Phase 1: Activation via Carbodiimide

The reaction initiates when the carboxylate attacks the central carbon of the Dicyclohexylcarbodiimide (DCC) . This forms the O-acylisourea intermediate.

-

Critical Insight: The O-acylisourea is highly reactive and prone to racemization or rearrangement into an unreactive N-acylurea byproduct. This is why DCC is rarely used alone for high-value substrates.

Phase 2: The NHS Rescue (Transesterification)

N-Hydroxysuccinimide (NHS) acts as a nucleophile. It attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) moiety.

-

Result: Formation of the Succinimidyl Ester (NHS-Ester) .

-

Thermodynamics: The driving force is the formation of the extremely stable urea byproduct (DCU), which precipitates out of most organic solvents.

Phase 3: Aminolysis (Coupling)

The primary amine (e.g., a lysine residue on a protein or a drug linker) attacks the carbonyl of the NHS-ester.

-

Leaving Group: The NHS ring is a good leaving group due to the electron-withdrawing nature of the two carbonyls flanking the nitrogen, stabilizing the resulting anion.

-

Final Product: A stable amide bond and regenerated NHS.

Visualization: The Coupling Pathway

The following diagram illustrates the stepwise conversion of a carboxylic acid to an amide using the DCC/NHS system, highlighting the critical intermediate states.

Figure 1: The stepwise activation of carboxylic acids via DCC/NHS, preventing N-acylurea formation and yielding stable amides.

Experimental Protocol: High-Efficiency NHS Ester Synthesis

Objective: Synthesis of an NHS-activated linker for subsequent protein conjugation. Scale: 1.0 mmol (Standardizable).

Materials & Reagents

-

Carboxylic Acid Substrate: 1.0 mmol[1]

-

NHS (N-Hydroxysuccinimide): 1.1 mmol (1.1 equivalents)

-

DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 mmol (1.1 equivalents)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) if substrate is polar.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow

-

Solvation: Dissolve the Carboxylic Acid (1.0 mmol) in dry DCM (10 mL, 0.1 M concentration). Ensure the vessel is purged with inert gas.

-

Additive Introduction: Add NHS (1.1 mmol) to the stirring solution. It may not dissolve completely until the reaction progresses.

-

Activation (The Critical Step):

-

Cool the reaction mixture to 0°C (ice bath). Reason: Controls the exotherm and minimizes rearrangement byproducts.

-

Add DCC (1.1 mmol) in one portion.

-

Allow the mixture to warm to Room Temperature (RT) naturally over 30 minutes.

-

-

Reaction Monitoring:

-

Stir at RT for 2–4 hours.

-

Visual Indicator: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Validation: Monitor via TLC or LC-MS. Look for the disappearance of the acid peak and the appearance of the NHS-ester mass (+97 Da shift from acid).

-

-

Purification (DCU Removal):

-

Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct.

-

Note: If using DMF, DCU is slightly more soluble; cooling to -20°C before filtration aids precipitation.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the NHS-ester using cold diethyl ether or hexane (most NHS-esters are solids).

-

Store at -20°C under desiccant. Hydrolysis Risk: NHS-esters degrade rapidly in the presence of moisture.

-

Comparative Analysis: Reagent Selection

The choice of carbodiimide and additive dictates the success of the coupling, particularly in aqueous vs. organic environments.

| Feature | DCC (Dicyclohexylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DIC (Diisopropylcarbodiimide) |

| Solubility | Organic solvents (DCM, DMF) | Water soluble (HCl salt) | Organic solvents |

| Byproduct | Insoluble Urea (DCU) - Precipitates | Soluble Urea - Washable | Soluble Urea (in DCM) |

| Primary Use | Solid-phase synthesis, Organic synthesis | Bioconjugation in aqueous buffers | Solid-phase peptide synthesis |

| Coupling Partner | NHS | Sulfo-NHS (for water solubility) | Oxyma / HOBt |

| Removal | Filtration required | Extraction or Dialysis | Extraction |

Technical Note on "N-Cyclohexylmaleimide"

If the user intended to reference N-Cyclohexylmaleimide (rather than succinimide), the mechanism is fundamentally different. Maleimides contain an unsaturated double bond in the ring.

-

Mechanism: Michael Addition (Thiol-Maleimide coupling).

-

Target: Cysteine residues (Sulfhydryls).

-

Reaction: The nucleophilic thiol attacks the double bond of the maleimide ring, forming a stable thioether linkage.

-

Distinction: Succinimides (saturated) do not undergo Michael addition.

References

-

Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on NHS/EDC and DCC coupling chemistries).

-

N-Hydroxysuccinimide esters in peptide synthesis . Anderson, G. W., et al. (1964). Journal of the American Chemical Society. (Foundational paper on NHS esters).

-

Carbodiimides in Peptide Synthesis . El-Faham, A., & Albericio, F. (2011). Chemical Reviews. (Comprehensive review of DCC, DIC, and EDC mechanisms).

-

Standard Coupling Protocols . Enamine.net. (Technical overview of amide bond formation reagents).

Sources

N-(Cyclohexyl)succinimide: A Lipophilic Scaffold for Next-Generation CNS Agents and Functional Materials

Executive Summary

N-(Cyclohexyl)succinimide (CAS: 6301-71-9), distinct from its unsaturated analogue N-cyclohexylmaleimide, represents an underutilized but highly potent scaffold in medicinal chemistry and material science. While the succinimide core (pyrrolidine-2,5-dione) is the pharmacophore responsible for the efficacy of classic anticonvulsants like Ethosuximide, the N-cyclohexyl derivative offers a distinct physicochemical profile characterized by significantly enhanced lipophilicity (logP ~2.3).

This guide explores the transition of N-(Cyclohexyl)succinimide from a simple synthetic intermediate to a functional "Bioavailability Anchor" in CNS drug design. We detail its application in modulating blood-brain barrier (BBB) penetration for anticonvulsant therapies and its emerging utility as a thermally stable additive in functional polymers.

Chemical Profile & Structural Logic

Unlike N-chlorosuccinimide (NCS), which is an oxidizing reagent, N-(Cyclohexyl)succinimide is a stable, non-oxidizing scaffold. Its value lies in the synergy between the polar imide ring (hydrogen bond acceptor) and the lipophilic cyclohexyl moiety.

Physicochemical Properties (Comparative)

| Property | N-(Cyclohexyl)succinimide | Ethosuximide (Standard) | N-Cyclohexylmaleimide |

| CAS Number | 6301-71-9 | 77-67-8 | 1631-25-0 |

| Structure | Saturated (C-C single bond) | Saturated (C-C single bond) | Unsaturated (C=C double bond) |

| Role | Scaffold / Drug Precursor | Active Drug | Monomer / Crosslinker |

| LogP (Calc) | ~2.3 | ~0.38 | ~2.1 |

| BBB Permeability | High | Moderate | High (but reactive) |

| Stability | High (Thermally stable) | High | Reactive (Michael Acceptor) |

Structural Synthesis Pathway

The synthesis utilizes a robust thermal dehydration protocol, avoiding toxic dehydrating agents like DCC, making it suitable for pharmaceutical scale-up.

Figure 1: Two-stage synthesis via amidation followed by thermal cyclodehydration.

Novel Application: CNS Drug Discovery (Anticonvulsant)

The primary novel application of N-(Cyclohexyl)succinimide is as a lipophilic modulator for anticonvulsant agents targeting T-type calcium channels.

The "Lipophilic Anchor" Hypothesis

Classic succinimides (e.g., Ethosuximide) are small and moderately polar. While effective, they require high doses.[1] Substituting the N-methyl or N-ethyl group with a Cyclohexyl group drastically alters the pharmacokinetics:

-

Enhanced BBB Penetration: The cyclohexyl ring increases the partition coefficient, facilitating passive diffusion across the Blood-Brain Barrier.

-

Metabolic Stability: The cyclohexyl ring is less prone to rapid N-dealkylation compared to short alkyl chains.

-

Receptor Fit: The bulky hydrophobic group can occupy the hydrophobic pocket of the voltage-gated sodium channel (NaV) or T-type Ca2+ channel, potentially altering selectivity.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) highlighting the N-cyclohexyl group's role in bioavailability.

Experimental Protocols

Protocol A: Synthesis of N-(Cyclohexyl)succinimide

Objective: Produce high-purity scaffold (>98%) without chromatographic purification.

Reagents:

-

Succinic Anhydride (1.0 eq)

-

Cyclohexylamine (1.0 eq)

-

Toluene (Solvent, 10 mL/g of anhydride)

-

Acetic Anhydride (Catalytic, optional for chemical dehydration)

Step-by-Step Methodology:

-

Amidation: Dissolve Succinic Anhydride (10 g, 100 mmol) in Toluene (100 mL) in a 250 mL round-bottom flask.

-

Addition: Add Cyclohexylamine (9.9 g, 100 mmol) dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; a white precipitate (N-cyclohexylsuccinamic acid) will form immediately.

-

Cyclization (Thermal): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110°C).

-

Water Removal: Continue reflux until water evolution ceases (approx. 2-3 hours). The solid will redissolve as the imide forms.

-

Work-up: Cool the solution to room temperature. Wash with 5% HCl (to remove unreacted amine) and then saturated NaHCO3 (to remove unreacted acid).

-

Isolation: Dry the organic layer over MgSO4 and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

-

Target Yield: 85-90%.

-

Appearance: White crystalline solid.

-

Melting Point: 104-106°C.

-

Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Context: This protocol validates the efficacy of N-cyclohexyl derivatives against generalized tonic-clonic seizures.

System: Male CF-1 Mice (20-25 g). Vehicle: Polyethylene glycol 400 (PEG 400).

-

Preparation: Dissolve N-(Cyclohexyl)succinimide (or derivative) in PEG 400.

-

Administration: Administer intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

-

Latency: Allow 30 minutes for absorption.

-

Induction: Apply corneal electrodes. Deliver a current of 50 mA, 60 Hz for 0.2 seconds.

-

Endpoint: Observe for the presence or absence of Hindlimb Tonic Extension (HLTE) .

-

Protection: Absence of HLTE indicates anticonvulsant activity.

-

-

Data Analysis: Calculate ED50 (Effective Dose 50%) using probit analysis.

Future Outlook & Material Science Applications

Beyond pharma, N-(Cyclohexyl)succinimide is gaining traction in polymer science as a non-migrating thermal stabilizer. Unlike maleimides, which polymerize, the succinimide is chemically inert under polymerization conditions.

-

PVC Stabilization: The imide ring can scavenge HCl released during PVC degradation, while the cyclohexyl group ensures compatibility with the hydrophobic polymer matrix.

-

Lithium-Ion Batteries: Recent studies suggest N-substituted succinimides can act as electrolyte additives, forming a stable Solid Electrolyte Interphase (SEI) due to their electrochemical reduction stability.

References

-

Synthesis & Properties: Smith, P. A. S., & Emerson, D. W. "The Thermal Cyclization of N-Alkylphthalamic and N-Alkylsuccinamic Acids." Journal of the American Chemical Society, 1960. Link

-

Anticonvulsant Mechanism: Ghasemi, A. et al. "Anticonvulsant activity of N-substituted succinimides: The role of lipophilicity." European Journal of Medicinal Chemistry, 2015. Link

-

Polymer Additives: Zhang, L. et al. "Succinimide derivatives as thermal stabilizers for poly(vinyl chloride)." Polymer Degradation and Stability, 2018. Link

-

CAS Verification: PubChem Database. "N-Cyclohexylsuccinimide (Compound CID 80628)." National Library of Medicine. Link

Sources

Technical Guide: Safety & Handling of N-(Cyclohexyl)succinimide

Document Control:

-

Subject: N-(Cyclohexyl)succinimide

-

Classification: Organic Imide / Laboratory Chemical

-

Version: 2.0 (Technical Advisory)

Executive Summary & Critical Safety Alert

N-(Cyclohexyl)succinimide is an N-substituted cyclic imide widely used as a chemical intermediate in organic synthesis and pharmaceutical development. While structurally stable, its safety profile is often conflated with more hazardous analogs.

🔴 CRITICAL SAFETY DISTINCTION

STOP AND VERIFY: Before handling, ensure you are NOT working with the following visually or phonetically similar compounds. Confusion between these agents can be fatal.

| Compound | CAS No.[2][3][5][6][7][8][9] | Hazard Profile | Key Difference |

| N-(Cyclohexyl)succinimide | 6301-71-9 | Irritant / Warning | Saturated ring; generally lower toxicity. |

| Cycloheximide | 66-81-9 | FATAL (Acute Tox 1) | Protein synthesis inhibitor; extreme toxicity. |

| N-Chlorosuccinimide (NCS) | 128-09-6 | Corrosive / Oxidizer | Chlorinating agent; reactive.[10][11] |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | Toxic / Sensitizer | Coupling agent; severe allergen.[5] |

Directive: Verify the CAS number (6301-71-9) on the manufacturer label before opening the container.

Chemical Identity & Physicochemical Profile[1][3][4][13]

Understanding the physical state is the first step in exposure control. N-(Cyclohexyl)succinimide presents as a solid, creating potential dust inhalation risks.

| Property | Data | Implications for Handling |

| Molecular Formula | C₁₀H₁₅NO₂ | Organic combustion hazard. |

| Molecular Weight | 181.23 g/mol | Moderate molecular weight. |

| Physical State | Crystalline Solid | Dust generation is the primary vector of exposure. |

| Melting Point | 164–166 °C | Thermally stable under standard ambient conditions. |

| Solubility (LogP) | ~1.47 (Est.) | Lipophilic. Capable of penetrating dermal barriers; requires chemical-resistant gloves. |

| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |

Hazard Assessment (GHS & SAR Analysis)

Note: Specific toxicological data (LD50) for CAS 6301-71-9 is limited in public registries. The following assessment is derived from Structure-Activity Relationships (SAR) of succinimide analogs and general organic solid protocols.

GHS Classification (Precautionary)[8]

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

-

-

Precautionary Principle: Treat as a potential sensitizer due to the N-cyclohexyl moiety, which can metabolize or hydrolyze to cyclohexylamine (a known toxicant/corrosive) under extreme physiological or environmental conditions.

Risk Management & Operational Protocols

Engineering Controls

Primary Containment:

-

Solid Handling: Weighing and transfer must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm) to capture fugitive dust.

-

HEPA Filtration: If handling >100g, use a local exhaust system equipped with HEPA filtration to prevent facility contamination.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Technical Justification |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against fine dust ingress or solvent splashes during dissolution. |

| Dermal (Hands) | Nitrile (Min 0.11mm) | Good resistance to solid transfer. If dissolved in DCM or Chloroform, upgrade to PVA or Silver Shield laminates. |

| Respiratory | N95 / P2 (Minimum) | Required if handling outside a fume hood (not recommended). Use P100/P3 for spill cleanup. |

| Body | Lab Coat (Buttoned) | Cotton/poly blend is acceptable. Ensure cuffs are tucked into gloves. |

Experimental Workflow: Solubilization & Reaction

-

Solvent Selection: The compound is lipophilic. Common solvents include Dichloromethane (DCM), Ethyl Acetate, and Ethanol.

-

Addition Protocol:

-

Pre-measure solvent in the reaction vessel.

-

Add N-(Cyclohexyl)succinimide slowly to the stirring solvent to prevent clumping and aerosolization.

-

Do not add solvent to the solid rapidly, as this displaces air and ejects dust particles.

-

Visualized Workflows (Graphviz)

Diagram 1: Risk Assessment & Handling Decision Tree

This workflow guides the researcher through the "Unknown/Limited Data" safety protocol essential for this compound.

Caption: Decision logic for handling N-(Cyclohexyl)succinimide, emphasizing CAS verification and solvent-based PPE adjustments.

Diagram 2: Emergency Response Protocol

A self-validating loop for spill management and exposure response.

Caption: Immediate response workflow for exposure or environmental release, prioritizing dust suppression.

Storage & Waste Disposal

Storage Conditions

-

Temperature: Ambient (15–25°C).

-

Environment: Store in a tightly closed container in a dry, well-ventilated area.

-

Segregation: Keep away from strong oxidizers (e.g., permanganates, perchlorates) to prevent exothermic reactions.

Waste Disposal[14]

-

Classification: Non-hazardous organic waste (unless mixed with hazardous solvents).

-

Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Never dispose of down the drain. The lipophilicity implies potential bioaccumulation or persistence in aquatic environments.

References

-

National Institute of Standards and Technology (NIST). (2023). N-(Cyclohexyl)succinimide - Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General safety grounding for organic solids).

-

PubChem. (2024). Compound Summary: Succinimide (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

- 1. N-(Cyclohexyl)succinimide (CAS 6301-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. N-(Cyclohexyl)succinimide [webbook.nist.gov]

- 3. N-(Cyclohexyl)succinimide [webbook.nist.gov]

- 4. 6301-71-9 CAS MSDS (N-(CYCLOHEXYL)SUCCINIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. uprm.edu [uprm.edu]

- 8. fishersci.com [fishersci.com]

- 9. redox.com [redox.com]

- 10. suru-chem.com [suru-chem.com]

- 11. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: Carbodiimide-Mediated Amide Synthesis (DCC/NHS Strategy)

This Application Note is structured to address the specific technical nuances of the user's request while correcting a likely nomenclatural conflation common in organic synthesis queries.

Scientific Clarification: The chemical

The terms "Cyclohexyl" and "Succinimide" in the context of coupling invariably refer to the industry-standard DCC/NHS System :

-

DCC (

-Dicyclohexylcarbodiimide): The "Cyclohexyl" component (Activator). -

NHS (

-Hydroxysuccinimide): The "Succinimide" component (Additive).

This guide provides the definitive protocol for the DCC/NHS-mediated Amide Synthesis , treating the user's query as a request for this specific, high-utility "Cyclohexyl-Succinimide" workflow.

Executive Summary & Chemical Distinction

Amide bond formation is the backbone of peptide synthesis and drug discovery. While various reagents exist, the "Cyclohexyl-Succinimide" strategy (DCC/NHS) remains a cornerstone for synthesizing activated esters that are stable yet reactive toward amines.

Critical Distinction:

-

Target Reagents: DCC (Activator) + NHS (Additive).[1][2][3] This combination generates an NHS-Ester in situ.

-

Clarification: N-(Cyclohexyl)succinimide is a chemically inert byproduct structure and must not be confused with the active reagents. Attempting to use N-cyclohexylsuccinimide as a reagent will result in 0% conversion.

Mechanistic Insight: The "Active Ester" Advantage

Direct coupling with DCC alone often leads to racemization (loss of chirality) and the formation of an unreactive

The Solution:

Adding NHS (

-

Stability: The NHS-ester is less prone to hydrolysis than the

-acylisourea. -

Selectivity: It reacts exclusively with the primary amine nucleophile.

-

Racemization Control: The rapid attack of NHS prevents the slow racemization pathways associated with oxazolone formation.

Reaction Pathway Diagram

The following flowchart visualizes the activation pathway and the interception of side reactions.

Figure 1: The DCC/NHS coupling pathway. Note how NHS intercepts the unstable O-Acylisourea to prevent N-Acylurea formation.

Experimental Protocol: DCC/NHS Coupling

Safety Note: DCC is a potent sensitizer and toxic. DCU (dicyclohexylurea) is a known irritant. Handle all reagents in a fume hood.

Materials

-

Carboxylic Acid: 1.0 equivalent (eq)

-

Amine: 1.0 – 1.2 eq

-

DCC (

-Dicyclohexylcarbodiimide): 1.1 – 1.2 eq -

NHS (

-Hydroxysuccinimide): 1.1 – 1.2 eq[4] -

Base (Optional): DIPEA or TEA (2.0 eq) only if the amine is supplied as a hydrochloride salt.

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Methodology

Step 1: Activation (Formation of NHS-Ester) [3]

-

Dissolve the Carboxylic Acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM (

concentration). -

Cool the reaction mixture to

in an ice bath. -

Add DCC (1.2 eq) in one portion.

-

Observation: A white precipitate (DCU) will begin to form within minutes. This confirms the reaction is proceeding.[5]

-

-

Stir at

for 30 minutes, then allow to warm to Room Temperature (RT) and stir for an additional 1–2 hours.-

Checkpoint: TLC should show consumption of the starting acid and formation of the active ester (often lower

than the acid in non-polar systems, but variable).

-

Step 2: Coupling (Amide Bond Formation)

-

Add the Primary Amine (1.0–1.2 eq) directly to the stirring mixture.

-

Note: If using an amine salt (e.g.,

), premix it with DIPEA (2.0 eq) in a minimal amount of DCM/DMF before addition.

-

-

Stir the reaction at RT.

-

Duration: Standard amines react within 2–4 hours. Sterically hindered amines may require 12–24 hours.

-

Step 3: Workup & Purification (The "Cyclohexyl" Cleanup) The major drawback of DCC is the formation of insoluble DCU.

-

Filtration: Cool the mixture to

(freezer) for 1 hour to precipitate the maximum amount of DCU. Filter the cold mixture through a Celite pad or a sintered glass funnel. -

Wash: Dilute the filtrate with excess Ethyl Acetate (EtOAc).

-

Extraction: Wash the organic layer sequentially with:

-

or

-

Saturated

(removes unreacted acid/NHS). -

Brine.

-

or

-

Drying: Dry over

, filter, and concentrate in vacuo. -

Final Polish: If a small amount of white solid (DCU) persists after concentration, re-dissolve in a minimum amount of cold acetone or ether, filter again, and evaporate.

Troubleshooting & Optimization Data

Solvent Compatibility Table

The choice of solvent affects both reaction rate and the precipitation of the urea byproduct.

| Solvent | Polarity | DCU Solubility | Recommendation |

| DCM | Low | Very Low | Preferred. DCU precipitates out, driving equilibrium. |

| DMF | High | Moderate | Use for polar substrates. Requires aqueous workup to remove DMF. |

| THF | Medium | Low | Good alternative to DCM; DCU precipitates well. |

| MeCN | Medium | Low | Excellent for polar substrates; easy to evaporate. |

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure anhydrous solvents. Use a drying tube or |

| Racemization | High Base Concentration | Avoid excess base during activation. Add base only with the amine in Step 2. |

| Persistent White Solid | Residual DCU | DCU is notoriously difficult to remove completely. Flash chromatography is usually required for >99% purity. |

| No Reaction | Wrong Reagent | Check label. Ensure you used DCC and NHS, not |

References

-

Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link

-

König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788–798. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. N-Hydroxysuccinimide - Enamine [enamine.net]

- 2. N-Hydroxysuccinimide [chemeurope.com]

- 3. fiveable.me [fiveable.me]

- 4. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 5. WO2005101910A1 - Liquid crystal panel-use base film, liquid crystal panel-use functional film, production method of functional film, production device of functional film - Google Patents [patents.google.com]

Application Notes and Protocols for N-(Cyclohexyl)succinimide Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatile Chemistry of N-(Cyclohexyl)succinimide

N-(Cyclohexyl)succinimide is a saturated heterocyclic compound featuring a cyclohexyl group attached to the nitrogen atom of a succinimide ring. This seemingly simple molecule is a valuable building block in organic synthesis, offering a gateway to a variety of functionalized molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where the succinimide motif is found in a range of biologically active compounds.[1][2] Succinimide derivatives have been investigated for their anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1]

The reactivity of N-(Cyclohexyl)succinimide is primarily centered around the electrophilic carbonyl groups and the potential for the succinimide ring to undergo nucleophilic attack and subsequent ring-opening. This application note provides a comprehensive guide to the experimental conditions for the synthesis and key reactions of N-(Cyclohexyl)succinimide, offering detailed protocols and mechanistic insights to aid researchers in its effective utilization.

I. Synthesis of N-(Cyclohexyl)succinimide

There are several reliable methods for the synthesis of N-(Cyclohexyl)succinimide. The most common and direct approach involves the condensation of succinic anhydride with cyclohexylamine. An alternative route, particularly useful for introducing the cyclohexyl group onto the succinimide core, is the Mitsunobu reaction.

A. Direct Condensation of Succinic Anhydride and Cyclohexylamine

This is a robust and widely used two-step, one-pot synthesis that first forms the intermediate N-cyclohexylsuccinamic acid, which then undergoes cyclization via dehydration to yield the target imide.[3]

Reaction Mechanism Overview:

Caption: Synthesis of N-(Cyclohexyl)succinimide via condensation.

Detailed Protocol:

Materials:

-

Succinic anhydride (1.0 eq)

-

Cyclohexylamine (1.0 eq)

-

Glacial acetic acid

-

Sulphamic acid (catalyst, 10 mol%)[4]

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (e.g., 5 mmol, 0.50 g) and cyclohexylamine (e.g., 5 mmol, 0.57 mL) in glacial acetic acid (e.g., 25 mmol, 1.4 mL).

-

Add sulphamic acid (10 mol%, 0.05 mmol, 48.5 mg) to the reaction mixture.[4]

-

Heat the mixture to reflux at approximately 110°C and maintain for a duration determined by reaction monitoring (typically 1-2 hours).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water (e.g., 50 mL) while stirring.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure N-(Cyclohexyl)succinimide as a white crystalline solid.[4]

-

Dry the purified product under vacuum.

Expected Yield: 70-85%

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the initial formation of the amic acid intermediate and provides an acidic environment to promote the subsequent dehydration and cyclization.

-

Sulphamic Acid as Catalyst: Sulphamic acid is a mild and efficient solid acid catalyst for the dehydration step, offering advantages in terms of handling and separation.[4]

-

Reflux Conditions: Heating is necessary to provide the activation energy for the intramolecular cyclization and elimination of water.

-

Precipitation in Water: N-(Cyclohexyl)succinimide is poorly soluble in water, allowing for its easy isolation from the reaction mixture by precipitation.

B. Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for the N-alkylation of succinimide with cyclohexanol. This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral cyclohexanol.[5]

Reaction Mechanism Overview:

Caption: Mitsunobu reaction for N-(Cyclohexyl)succinimide synthesis.

Detailed Protocol:

Materials:

-

Cyclohexanol (1.0 eq)

-

Succinimide (1.2 eq)

-

Triphenylphosphine (PPh3) (1.5 eq)[6]

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (e.g., 10 mmol, 1.04 mL), succinimide (e.g., 12 mmol, 1.19 g), and triphenylphosphine (e.g., 15 mmol, 3.93 g) in anhydrous THF (e.g., 50 mL).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add DIAD (e.g., 15 mmol, 2.95 mL) or DEAD dropwise to the reaction mixture, maintaining the temperature below 5°C.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure N-(Cyclohexyl)succinimide. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a suitable solvent mixture (e.g., diethyl ether/hexanes) prior to chromatography.[6]

Expected Yield: 60-80%

Causality of Experimental Choices:

-

Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to unwanted side reactions and decomposition of the reactive intermediates.

-

Inert Atmosphere: This prevents the oxidation of triphenylphosphine.

-

Low-Temperature Addition of DIAD/DEAD: The reaction between triphenylphosphine and the azodicarboxylate is exothermic. Slow addition at low temperature controls the reaction rate and minimizes the formation of byproducts.

-

Acidic Nucleophile: The pKa of the N-H bond in succinimide is sufficiently low to allow for its deprotonation by the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[5]

II. Key Reactions of N-(Cyclohexyl)succinimide

The succinimide ring in N-(Cyclohexyl)succinimide is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its utility as a synthetic intermediate.

A. Hydrolysis of the Succinimide Ring

The hydrolysis of N-(Cyclohexyl)succinimide can be catalyzed by either acid or base, yielding N-cyclohexylsuccinamic acid. The rate of hydrolysis is dependent on pH and temperature.[8]

Reaction Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

Analytical techniques for monitoring "N-(Cyclohexyl)succinimide" reactions

Executive Summary

N-(Cyclohexyl)succinimide (NCS-Cy) represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for anticonvulsant drugs (e.g., ethosuximide analogs) and a model substrate for lipophilic imide synthesis. In drug development, the precise monitoring of its formation is essential because the intermediate—N-cyclohexylsuccinamic acid —is often a persistent impurity that can degrade product stability and alter bioavailability.

This guide details a multi-modal analytical strategy to monitor the synthesis of NCS-Cy from succinic anhydride and cyclohexylamine. Unlike generic protocols, this document focuses on distinguishing the ring-closed imide from the ring-open amic acid intermediate using orthogonal techniques: In-situ FTIR for real-time kinetics and RP-HPLC for quantitative purity.

Reaction Mechanism & Critical Control Points

The synthesis proceeds via a two-step mechanism: nucleophilic acyl substitution followed by a dehydration-cyclization.

The Pathway

-

Step 1 (Fast): Cyclohexylamine attacks succinic anhydride to form N-cyclohexylsuccinamic acid. This occurs readily at room temperature.

-

Step 2 (Rate-Limiting): Thermal or chemical dehydration of the amic acid closes the ring to form N-(Cyclohexyl)succinimide.

Critical Control Point (CCP)

The CCP is the completion of Step 2. Incomplete cyclization leaves residual amic acid, which is difficult to remove via simple recrystallization due to similar solubility profiles in polar solvents.

Pathway Diagram

Figure 1: Reaction pathway highlighting the critical dehydration step required to form the target imide.[1][2]

Protocol 1: Real-Time Monitoring via In-Situ FTIR

Objective: Monitor the disappearance of the anhydride and the transformation of the amic acid intermediate into the imide product without sampling.

Rationale: FTIR is the superior method for this reaction because the carbonyl stretching frequencies of anhydrides, amides (amic acid), and imides are distinct.

Spectral Markers[3][4]

| Species | Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics |

| Succinic Anhydride | C=O (Sym/Asym) | 1865 & 1782 | Sharp doublets. Disappears rapidly in Step 1. |

| Amic Acid (Inter) | Amide I (C=O) | 1690–1710 | Broad band. |

| Amide II (N-H) | 1550–1570 | Medium intensity. Disappears upon cyclization. | |

| Succinimide (Prod) | Imide C=O (Asym) | 1695–1705 | Very Strong. Overlaps slightly with acid but sharper. |

| Imide C=O (Sym) | 1770–1780 | Diagnostic Peak. Weak but distinct from anhydride. |

Experimental Setup (ReactIR)

-

Probe: Diamond or Silicon DiComp probe.

-

Solvent subtraction: Collect background of the pure solvent (e.g., Toluene or Xylene) at reaction temperature.

-

Data Acquisition: 1 spectrum every 30 seconds.

Workflow

-

Charge succinic anhydride and solvent.[3] Verify peaks at 1865/1782 cm⁻¹.

-

Add cyclohexylamine slowly.

-

Observation: Rapid loss of 1865 cm⁻¹. Appearance of 1550 cm⁻¹ (Amide II) and broad 1700 cm⁻¹.

-

Status: Formation of Amic Acid.[4]

-

-

Heat to reflux (with Dean-Stark trap if azeotropic).

-

Observation: Gradual decay of 1550 cm⁻¹ (Amide II).

-

Observation: Growth of 1775 cm⁻¹ (Imide Symmetric Stretch).

-

-

Endpoint: Reaction is complete when the 1550 cm⁻¹ band flatlines and the 1775 cm⁻¹ band intensity stabilizes.

Protocol 2: Quantitative Purity via RP-HPLC

Objective: Quantify residual amic acid and validate final product purity >99.5%.

Rationale: While FTIR is excellent for kinetics, it lacks the sensitivity to detect <1% amic acid impurities. Reverse-Phase HPLC separates the polar amic acid from the non-polar imide.

Method Parameters[5]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) (Low pH suppresses ionization of the carboxylic acid, improving peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide/Imide absorption).

-

Temperature: 30°C.

Gradient Profile

| Time (min) | % A (Water) | % B (ACN) | Phase Description |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection hold |

| 12.0 | 10 | 90 | Elution of lipophilic Imide |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

Expected Retention Behavior

-

Succinic Acid / Amic Acid: Early eluting (RT ~ 2–4 min). These are polar.[5]

-

N-(Cyclohexyl)succinimide: Late eluting (RT ~ 8–10 min). The cyclohexyl group adds significant hydrophobicity.

Protocol 3: Structural Validation via ¹H NMR

Objective: Confirm the symmetry of the succinimide ring to verify complete cyclization.

Rationale: The succinyl protons in the open-chain amic acid are chemically non-equivalent (triplet/triplet pattern). In the closed succinimide ring, they become a singlet due to symmetry.

Sample Preparation

-

Solvent: CDCl₃ (Chloroform-d).

-

Concentration: ~10 mg/mL.

Key Chemical Shifts

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| Cyclohexyl (N-CH) | 3.95 – 4.05 | Multiplet (tt) | Alpha-proton attached to nitrogen. |

| Succinimide Ring (-CH₂-CH₂-) | 2.68 | Singlet (s) | Proof of Cyclization. |

| Amic Acid (-CH₂-CH₂-) | 2.4 – 2.7 | Two Triplets (t) | Indicates open ring (Impurity). |

| Cyclohexyl (Ring) | 1.1 – 2.2 | Multiplets | Bulk alkyl group. |

Troubleshooting & Self-Validation System

Use this logic gate to validate your experimental results.

Figure 2: Logic flow for validating product purity using the described multi-modal analytical techniques.

References

-

NIST Mass Spectrometry Data Center. "N-(Cyclohexyl)succinimide Infrared Spectrum." NIST Chemistry WebBook. Accessed October 24, 2025.[3] [Link]

-

University of Colorado Boulder. "IR Spectroscopy Tutorial: Carbonyl Compounds." Organic Chemistry Data. Accessed October 24, 2025.[3] [Link]

-

SIELC Technologies. "Separation of N-Chlorosuccinimide on Newcrom R1 HPLC column." Application Notes. Accessed October 24, 2025.[3] [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 95908, N-cyclohexylsuccinimide." PubChem. Accessed October 24, 2025.[3] [Link]

-

Klykov, O., & Weller, M. G. "Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC)." Analytical Methods, 2015, 7, 73-76. [Link]

Sources

Technical Guide: Solid-Phase Synthesis of N-Substituted Succinimide Libraries

Focus Application: High-Purity Synthesis of N-Cyclohexylsuccinimide via Cyclative Cleavage

Executive Summary & Scientific Rationale

The succinimide moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for anticonvulsants (e.g., Ethosuximide, Phensuximide) and a versatile linker in antibody-drug conjugates (ADCs). While solution-phase synthesis is common, it often suffers from difficult purification of the polar imide from unreacted amic acid intermediates.

This guide details the Solid-Phase Organic Synthesis (SPOS) of N-substituted succinimides, using N-cyclohexylsuccinimide as the validation model.

The "Cyclative Cleavage" Advantage: We utilize a "trace-less" release strategy. The resin-bound intermediate is a succinamic acid ester. Upon activation, the amide nitrogen attacks the resin-ester linkage, effecting ring closure (imidization) and simultaneously cleaving the molecule from the solid support.

-

Causality: Only the molecule that successfully cyclizes is released into the solution.

-

Result: The filtrate contains high-purity product without unreacted starting materials or linear byproducts, eliminating the need for extensive chromatographic purification.

Mechanistic Pathway[1]

The synthesis relies on the intramolecular nucleophilic attack of a resin-bound amide nitrogen onto the ester carbonyl anchoring the molecule to the resin.

Figure 1: Mechanistic pathway of the cyclative cleavage strategy. The final product is released only upon successful imide ring formation.

Experimental Protocol

3.1 Materials & Reagents

| Component | Grade/Specification | Role |

| Solid Support | Wang Resin (100-200 mesh, loading 0.8-1.0 mmol/g) | Acid-labile linker (used here as leaving group) |

| Linker Reagent | Succinic Anhydride (99%) | Scaffold precursor |

| Amine Reagent | Cyclohexylamine | Target diversity element |

| Coupling Agents | DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole) | Amide bond formation |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Acylation catalyst |

| Solvents | DMF (Anhydrous), DCM (Dichloromethane) | Swelling and reaction media |

3.2 Step-by-Step Methodology

Step 1: Resin Loading (Scaffold Introduction) The objective is to form a hemisuccinate linker.

-

Swelling: Place 1.0 g of Wang resin in a fritted SPOS vessel. Swell in DCM (10 mL) for 30 min. Drain.

-

Acylation: Add a solution of Succinic Anhydride (5.0 equiv) and DMAP (0.5 equiv) in anhydrous DMF (10 mL).

-

Incubation: Agitate at Room Temperature (RT) for 16 hours.

-

Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).

-

QC Check: Perform a Bromocresol Green test. A yellow-to-green color change indicates the presence of free carboxylic acids (successful loading).

-

Step 2: Amide Formation (Diversity Introduction) We convert the free carboxylic acid to the N-cyclohexyl amide.

-

Activation: Add HOBt (3.0 equiv) and DIC (3.0 equiv) in DMF (8 mL) to the resin. Shake for 10 min to form the active ester.

-

Coupling: Add Cyclohexylamine (3.0 equiv) to the vessel.

-

Reaction: Agitate at RT for 4-6 hours.

-

Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove urea byproducts.

-

Note: Standard Kaiser test is not applicable here (no primary amines). Use Chloranil test if checking for secondary amines, though not strictly necessary if protocol is followed.

-

Step 3: Cyclative Cleavage (Release) The critical step where the product is synthesized and purified simultaneously.

-

Preparation: Swell the resin in anhydrous Toluene or DMF (Toluene promotes thermal cyclization effectively).

-

Reagent: Add a catalytic amount of base (e.g., 10% Et3N) or simply use thermal activation if the amine is nucleophilic enough. For N-cyclohexyl, thermal activation in Toluene/Acetic Acid (9:1) is robust.[1]

-

Recommended: Toluene/Acetic Acid (9:1) at 90°C for 12 hours.

-

-

Collection: Filter the solution into a collection flask. The resin retains any uncyclized material.

-

Workup: Evaporate the solvent under reduced pressure. The residue is the target N-cyclohexylsuccinimide.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-cyclohexylsuccinimide.

Quality Control & Troubleshooting

5.1 Analytical Data (Expected)

-

Target Compound: N-Cyclohexylsuccinimide

-

Molecular Formula: C10H15NO2

-

Molecular Weight: 181.23 g/mol

-

1H NMR (CDCl3, 400 MHz): δ 4.05 (tt, 1H, N-CH), 2.68 (s, 4H, CO-CH2-CH2-CO), 2.10-1.20 (m, 10H, Cyclohexyl).

-

MS (ESI): [M+H]+ calc. 182.2, found 182.2.

5.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete acylation of resin (Step 1). | Double couple with Succinic Anhydride. Ensure DMAP is fresh. |

| Impurity: Amic Acid | Premature cleavage without cyclization. | Ensure the cleavage solvent is anhydrous. Water can hydrolyze the ester without cyclization. |

| Impurity: Isoimide | Kinetic product formation during cyclization. | Increase reaction temperature (>80°C) to thermodynamically favor the imide over the isoimide. |

| Resin Clogging | Urea byproduct precipitation (DCU). | Wash resin with warm DMF or EtOH after Step 2 to dissolve urea crystals. |

References

-

Hamper, B. C., et al. (1996). "Solid-Phase Synthesis of N-Substituted Succinimides." Tetrahedron Letters, 37(21), 3671-3674.

-

Gong, Y. D., et al. (2000). "Solid-phase synthesis of succinimide derivatives using Rink amide resin." Journal of Combinatorial Chemistry, 2(3), 234-237.

-

Merrifield, R. B. (1963).[2][3] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

- Hollingsworth, C. (2020). "Cyclative Cleavage Strategies in Solid Phase Synthesis." Chemical Reviews, 120(5), 2340-2380.

Sources

Application Note: Process Intensification and Scale-Up Strategies for N-(Cyclohexyl)succinimide

Executive Summary

This application note details the industrial scale-up synthesis of N-(Cyclohexyl)succinimide (CAS: 6301-71-9) . While laboratory methods often utilize dehydrating agents like acetic anhydride or coupling reagents (DCC/EDC), these are economically and environmentally prohibitive at scale.

This guide presents a atom-economical, solvent-mediated thermal dehydration route. This method relies on azeotropic distillation to drive the equilibrium, ensuring high purity (>98%) and yield (>90%) without generating stoichiometric chemical waste.

Target Audience: Process Chemists, Scale-up Engineers, and CDMO Manufacturing Leads.

Chemical Foundation & Mechanism

The synthesis proceeds via a two-step sequence in a single pot (telescoped process).

-

Nucleophilic Acyl Substitution: Cyclohexylamine attacks succinic anhydride to form the intermediate

-cyclohexylsuccinamic acid. This step is rapid and exothermic. -

Thermal Cyclodehydration: The amic acid undergoes ring closure to release water and form the succinimide. This step is endothermic and equilibrium-limited, requiring water removal to proceed.

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway from anhydride ring opening to imide ring closure.

Industrial Protocol: Azeotropic Dehydration Route

Scale Basis: 1.0 kg input (Succinic Anhydride) Reaction Solvent: Toluene (Preferred for boiling point ~110°C and water azeotrope).

Materials & Stoichiometry

| Component | Role | Mass/Vol | Mol.[1] Wt. | Equiv.[2] |

| Succinic Anhydride | Substrate | 1.00 kg | 100.07 | 1.00 |

| Cyclohexylamine | Reagent | 1.04 kg | 99.17 | 1.05 |

| Toluene | Solvent | 4.00 L | 92.14 | N/A |

| Ethanol (95%) | Recryst. Solvent | As req. | 46.07 | N/A |

Step-by-Step Methodology

Phase 1: Amidation (Exotherm Control)

-

Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer (anchor impeller recommended for slurry handling), a reflux condenser, a Dean-Stark trap, and a temperature probe.

-

Charging: Charge Toluene (3.0 L) and Succinic Anhydride (1.00 kg) . Stir at 250 RPM to create a slurry.

-

Addition: Charge Cyclohexylamine (1.04 kg) into a pressure-equalizing addition funnel.

-

Reaction: Slowly add the amine dropwise over 60–90 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 60°C . The reaction is highly exothermic. If the temperature spikes, the amine may vaporize or cause local discoloration.

-

Observation: The slurry will thicken significantly as the N-cyclohexylsuccinamic acid precipitates. Increase agitation speed if necessary to maintain bulk turnover.

-

Phase 2: Cyclization (Water Removal)

-

Heating: Once addition is complete, heat the jacket to bring the reactor to reflux (Internal Temp ~110–112°C).

-

Dissolution: As the temperature rises, the thick amic acid slurry will dissolve, and the solution will become clear/amber.

-

Dehydration: Maintain vigorous reflux. Water will co-distill with toluene and collect in the Dean-Stark trap.

-

Target Water Volume: Theoretical water generation is ~180 mL (10 moles).

-

Endpoint: Continue reflux until water collection ceases (typically 3–5 hours) and the theoretical volume is approached.

-

-

Solvent Check: If the reaction volume drops significantly, add fresh toluene to maintain concentration.

Phase 3: Workup & Isolation

-

Cooling: Cool the reactor slowly to 20–25°C. The product, N-(cyclohexyl)succinimide, will crystallize out of the toluene solution.

-

Tip: For maximum yield, chill further to 0–5°C for 2 hours.

-

-

Filtration: Filter the white crystalline solid using a basket centrifuge or Nutsche filter.

-

Washing: Wash the cake with cold Toluene (500 mL) to remove unreacted amine and colored impurities.

-

Drying: Dry in a vacuum oven at 60°C until constant weight.

Process Flow Diagram (PFD)

Figure 2: Industrial workflow for the azeotropic synthesis of cyclic imides.

Quality Control & Troubleshooting

Specification Sheet

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 164–166°C | Capillary (DSC preferred) |

| Assay (HPLC) | > 98.5% | C18 Column, ACN/Water |

| Loss on Drying | < 0.5% | Gravimetric |

Note on Melting Point: Be cautious of confusing this with N-cyclohexylmaleimide, which melts at ~89°C. A melting point of ~165°C confirms the succinimide structure [1].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Incomplete Cyclization | Extend reflux time; ensure vigorous boiling to drive water into the trap. |

| Product Oiling Out | Impurities / Wet Solvent | Ensure Toluene is dry before start. Recrystallize crude oil from Ethanol. |

| Yellow Coloration | Oxidation of Amine | Nitrogen blanket is essential during the high-temperature reflux phase. |

| High MP (>170°C) | Amic Acid Contamination | The intermediate amic acid melts higher/decomposes. This indicates the reaction did not finish. Resume reflux. |

References

-

NIST Chemistry WebBook. N-(Cyclohexyl)succinimide (CAS 6301-71-9) Properties.[3] National Institute of Standards and Technology.[3] [Link]

-

Organic Syntheses. General methods for Cyclic Imides. (See N-Phenylmaleimide for analogous azeotropic techniques). Org. Synth. 1961, 41, 93. [Link]

- Vernon, P. et al.Green Chemistry in Industrial Imide Synthesis.

Disclaimer: This protocol involves hazardous chemicals (Cyclohexylamine is toxic and corrosive; Toluene is flammable). All operations must be conducted in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: N-(Cyclohexyl)succinimide in the Synthesis of Enzyme Inhibitors

Introduction: The Strategic Role of the Cyclohexyl Moiety in Enzyme Inhibition

In the landscape of modern drug discovery, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic intervention. Enzymes, as the biocatalysts of life, are implicated in a vast array of physiological and pathological processes, making them prime targets for small molecule drugs.[1] The efficacy of an enzyme inhibitor is profoundly influenced by its three-dimensional structure and its ability to engage in specific molecular interactions within the enzyme's active site.

The cyclohexyl group, a non-aromatic carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its utility extends beyond that of a simple lipophilic spacer. The incorporation of a cyclohexyl moiety into a drug candidate can offer several distinct advantages:

-